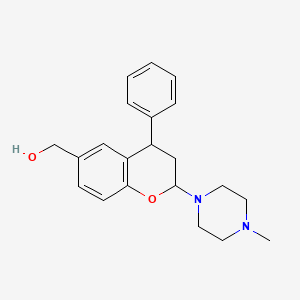

2H-1-Benzopyran-6-methanol, 3,4-dihydro-2-(4-methyl-1-piperazinyl)-4-phenyl-

Description

The compound "2H-1-Benzopyran-6-methanol, 3,4-dihydro-2-(4-methyl-1-piperazinyl)-4-phenyl-" is a benzopyran derivative characterized by a methanol substituent at the 6-position and a 4-methylpiperazinyl group at the 2-position of the dihydrobenzopyran core. Structural analogs, such as those with benzoyl or alkylamino substituents (e.g., compounds 14b and 14d from Heterocycles, 2000), offer indirect insights into its reactivity and functional group interactions .

Properties

IUPAC Name |

[2-(4-methylpiperazin-1-yl)-4-phenyl-3,4-dihydro-2H-chromen-6-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-22-9-11-23(12-10-22)21-14-18(17-5-3-2-4-6-17)19-13-16(15-24)7-8-20(19)25-21/h2-8,13,18,21,24H,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFAYIKDBFKAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC(C3=C(O2)C=CC(=C3)CO)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-6-methanol, 3,4-dihydro-2-(4-methyl-1-piperazinyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the piperazinyl and phenyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazinyl nitrogen, using alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Alkyl halides, sulfonates, polar aprotic solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl group may enhance binding affinity to certain biological targets, while the benzopyran core can modulate the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Comparisons

Key Observations :

- Methanol vs. Methyl: The 6-methanol group in the target compound likely enhances hydrophilicity compared to the 6-methyl substituent in the analog from .

- Elemental Analysis Consistency: Compounds 14b and 14d show minor deviations in hydrogen and carbon content, possibly due to hydration or synthesis byproducts, a factor to consider in purity assessments for the target compound .

Biological Activity

2H-1-Benzopyran-6-methanol, 3,4-dihydro-2-(4-methyl-1-piperazinyl)-4-phenyl- (CAS Number: 959624-43-2) is a synthetic organic compound belonging to the benzopyran class. Benzopyrans are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O2 |

| Molecular Weight | 338.44 g/mol |

| IUPAC Name | [2-(4-methylpiperazin-1-yl)-4-phenyl-3,4-dihydro-2H-chromen-6-yl]methanol |

| CAS Number | 959624-43-2 |

Synthesis

The synthesis of 2H-1-Benzopyran-6-methanol involves a multi-step organic reaction process. Key steps include:

- Cyclization of appropriate precursors under acidic or basic conditions.

- Functional group modifications to introduce the piperazinyl and phenyl groups.

Typically, the synthesis may utilize solvents like dichloromethane and N,N-dimethylformamide under controlled temperatures to maximize yield and purity .

Anticancer Properties

Research has shown that compounds within the benzopyran family exhibit significant cytotoxic activity against various cancer cell lines. For instance, related compounds have demonstrated efficacy against human promyelocytic leukemic HL-60 cells, suggesting a potential for anticancer applications . The mechanism often involves the generation of reactive oxygen species (ROS), which induce apoptosis in malignant cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study highlighted that benzopyran derivatives exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. For example, compounds similar to 2H-1-Benzopyran have shown effective antibacterial activity against Staphylococcus aureus and Escherichia coli .

The biological activity of 2H-1-Benzopyran can be attributed to several mechanisms:

- Radical Generation : The compound may produce radicals under alkaline conditions, which can disrupt cellular functions in pathogens and cancer cells .

- Enzyme Inhibition : Benzopyrans often act as enzyme inhibitors, affecting pathways crucial for cell proliferation and survival.

- Interaction with Cellular Targets : The presence of piperazinyl and phenyl groups enhances binding affinity to various biological targets, potentially leading to improved therapeutic effects.

Study on Cytotoxicity

A study published in PubMed examined the cytotoxic effects of benzopyran derivatives on cancer cell lines. Among the tested compounds, one derivative exhibited the highest cytotoxicity against HL-60 cells with an IC50 value indicative of strong anti-leukemic activity .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, several benzopyran derivatives were tested against drug-resistant bacterial strains. The results indicated that certain derivatives showed over 70% inhibition against resistant strains of Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2H-1-Benzopyran-6-methanol derivatives, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as [3,3]-sigmatropic rearrangements or nucleophilic substitutions. For example, intermediates like 3,5-bis(benzyloxy)-2-(6-(benzyloxy)-3-methylbenzofuran-2-yl)phenol are prepared under anhydrous conditions using NaH in THF, followed by deprotection steps to yield the final compound . Optimizing reaction conditions (e.g., solvent polarity, temperature) and monitoring via TLC or HPLC ensures high yields and purity.

Q. What physicochemical properties are essential for characterizing this compound, and how are they determined?

- Methodological Answer : Key properties include molecular weight (calculated via mass spectrometry), solubility (assessed in solvents like DMSO or ethanol), and stability under varying pH/temperature. While specific melting/boiling points are often unavailable for novel derivatives, techniques like differential scanning calorimetry (DSC) can provide thermal stability data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : The compound is classified under OSHA HCS as acutely toxic (Category 4) and a skin/eye irritant (Category 2). Researchers must use fume hoods, wear nitrile gloves, and employ respiratory protection (e.g., N95 masks) to avoid inhalation of dust. Emergency procedures for spills include using absorbent materials and avoiding water jets .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be systematically addressed?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, concentration ranges). Researchers should perform dose-response curves across multiple models (e.g., in vitro vs. in vivo) and validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Meta-analyses of existing data can identify confounding variables .

Q. Which computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) studies can model electronic properties and binding conformations, while molecular dynamics simulations predict stability in protein binding pockets. For example, crystal structure data paired with DFT analysis has been used to study analogous piperazinyl derivatives .

Q. What advanced analytical techniques are employed to confirm structural integrity and purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C) are critical for structural confirmation. Purity is assessed via HPLC with UV/Vis detection, while X-ray crystallography provides definitive stereochemical information, as demonstrated in studies of related benzopyran derivatives .

Q. How can experimental designs be optimized to study the compound’s stability under physiological conditions?

- Methodological Answer : Stability assays should simulate physiological pH (e.g., 7.4 buffer), temperature (37°C), and oxidative stress (e.g., H₂O₂ exposure). Accelerated stability studies using LC-MS can identify degradation products, while kinetic modeling predicts shelf-life. Proper storage in inert atmospheres (e.g., argon) is recommended .

Q. What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer : Systematic modification of functional groups (e.g., substituting the 4-methylpiperazinyl moiety) and comparative bioactivity profiling reveal critical pharmacophores. For instance, replacing hydroxyl groups with methoxy or benzyl ethers in analogous compounds has modulated receptor affinity and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.